Hypoxanthine-13C5,15N4
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Overview
Description
Hypoxanthine-13C5,15N4, also known as Purin-6-ol-13C5,15N4, is a stable isotope-labeled compound. It is a derivative of hypoxanthine, a naturally occurring purine derivative. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hypoxanthine-13C5,15N4 involves the incorporation of stable heavy isotopes of carbon and nitrogen into the hypoxanthine molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is carried out by specialized chemical manufacturers who have the capability to handle and incorporate stable isotopes into organic molecules. The production process is highly controlled to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
Hypoxanthine-13C5,15N4 can undergo various chemical reactions, including:
Oxidation: Hypoxanthine can be oxidized to xanthine and further to uric acid.
Reduction: Reduction reactions can convert hypoxanthine to other purine derivatives.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the oxidation of this compound include xanthine and uric acid. Reduction reactions can yield various purine derivatives, depending on the specific conditions and reagents used .
Scientific Research Applications
Hypoxanthine-13C5,15N4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving purine metabolism and nucleic acid synthesis.
Biology: Utilized in the study of enzyme kinetics and metabolic pathways involving purines.
Medicine: Employed in research related to diseases such as gout and Lesch-Nyhan syndrome, where purine metabolism is affected.
Industry: Used in the development of biosensors for detecting hypoxanthine levels in food and biological samples
Mechanism of Action
Hypoxanthine-13C5,15N4 exerts its effects by participating in the purine salvage pathway, where it is converted to inosine monophosphate by the enzyme hypoxanthine-guanine phosphoribosyltransferase. This pathway is crucial for the recycling of purines and the synthesis of nucleotides. The labeled isotopes allow for precise tracking and quantification of hypoxanthine in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Xanthine: Another purine derivative that is a product of hypoxanthine oxidation.
Guanine: A purine base found in nucleic acids.
Adenine: A purine base that pairs with thymine in DNA and uracil in RNA.
Uniqueness of Hypoxanthine-13C5,15N4
This compound is unique due to its stable isotope labeling, which allows for detailed studies of purine metabolism and nucleotide synthesis. The incorporation of carbon-13 and nitrogen-15 isotopes provides a powerful tool for researchers to trace and quantify hypoxanthine in complex biological systems .
Properties
Molecular Formula |
C5H4N4O |
---|---|
Molecular Weight |
145.049 g/mol |
IUPAC Name |
1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI Key |
FDGQSTZJBFJUBT-RIQGLZQJSA-N |
Isomeric SMILES |
[13CH]1=[15N][13C]2=[13C]([15NH]1)[13C](=O)[15NH][13CH]=[15N]2 |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC=N2 |
Origin of Product |
United States |
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